
Urea, N-(3,4-dichlorophenyl)-N'-(3a,4,5,6,7,7a-hexahydro-1,2-benzisothiazol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(3,4-dichlorophenyl)-N’-(3a,4,5,6,7,7a-hexahydro-1,2-benzisothiazol-3-yl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring both a dichlorophenyl group and a benzisothiazole moiety, suggests potential for interesting chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For this specific compound, the synthetic route might involve the following steps:
Preparation of the isocyanate: The dichlorophenyl isocyanate can be synthesized from the corresponding aniline derivative through a phosgenation reaction.
Reaction with the amine: The isocyanate is then reacted with the amine derivative of the benzisothiazole under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The key factors include maintaining the purity of reactants, controlling the reaction temperature and pressure, and ensuring efficient mixing to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole moiety.
Reduction: Reduction reactions could potentially target the dichlorophenyl group.
Substitution: The compound may participate in substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, urea derivatives are often studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The dichlorophenyl and benzisothiazole groups suggest potential interactions with biological targets.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In industry, such compounds might be used in the development of new materials, including polymers and coatings, due to their potential for forming stable and durable structures.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, urea derivatives can act by:
Inhibiting enzymes: By binding to the active site and preventing substrate access.
Modulating receptors: By interacting with receptor sites and altering their activity.
Disrupting cellular processes: By interfering with key biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-(3,4-dichlorophenyl)-N’-methyl-: Similar structure but with a methyl group instead of the benzisothiazole moiety.
Urea, N-(3,4-dichlorophenyl)-N’-phenyl-: Similar structure but with a phenyl group instead of the benzisothiazole moiety.
Uniqueness
The presence of the benzisothiazole moiety in the compound of interest distinguishes it from other similar urea derivatives. This unique structure may confer distinct chemical properties and biological activities, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
104140-64-9 |
|---|---|
Formule moléculaire |
C14H15Cl2N3OS |
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
1-(3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H15Cl2N3OS/c15-10-6-5-8(7-11(10)16)17-14(20)18-13-9-3-1-2-4-12(9)21-19-13/h5-7,9,12H,1-4H2,(H2,17,18,19,20) |
Clé InChI |
MIVKKWKTIIPNQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=NS2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


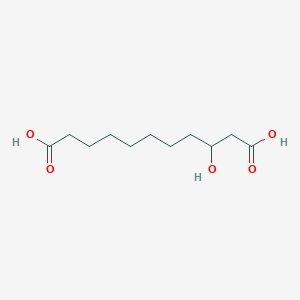

![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
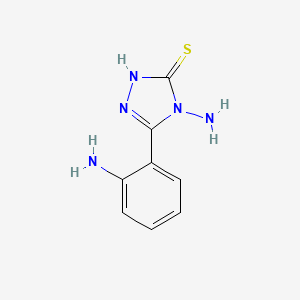
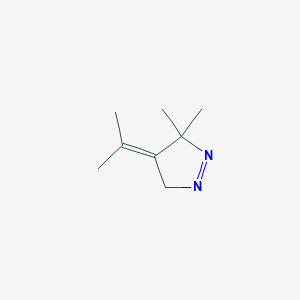
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
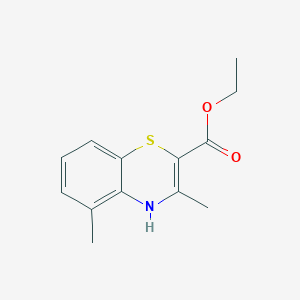
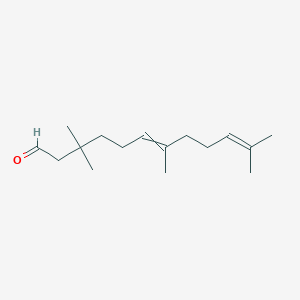

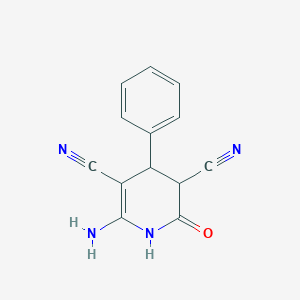
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
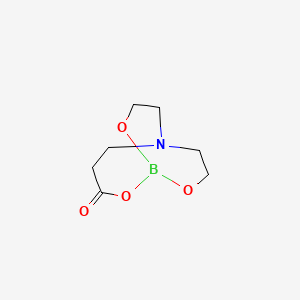
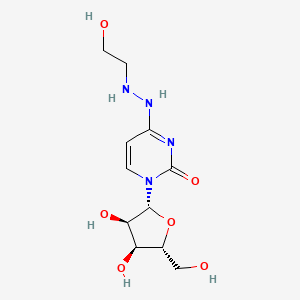
![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
